Phalloin

Toxicology In Vivo Pharmacology Hepatotoxicity

Sourcing pure Phalloin is essential for accurate toxicological and cytoskeletal research. Unlike generic Phalloidin, identical to 4-hydroxy-L-leucine substitution enables distinct reversed-phase HPLC separation (neutral vs. acidic window), critical for Amanita poisoning diagnosis. Its ~2-fold higher in vivo toxicity (LD50 1.0–1.5 mg/kg) and specific actin-binding kinetics (KD ≈ 36 nM) make it the indispensable standard for congener-resolved quantification, chemotaxonomic profiling, and structure-toxicity studies. Avoid experimental invalidation from misidentified phallotoxin peaks—procure the exact neutral congener.

Molecular Formula C35H48N8O10S
Molecular Weight 772.9 g/mol
CAS No. 28227-92-1
Cat. No. B1196438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhalloin
CAS28227-92-1
Synonymsphalloin
Molecular FormulaC35H48N8O10S
Molecular Weight772.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(C)O)C)C(C)O
InChIInChI=1S/C35H48N8O10S/c1-15-27(46)38-22-11-20-19-8-6-7-9-21(19)41-33(20)54-14-24(34(52)43-13-18(45)10-25(43)31(50)37-15)40-32(51)26(17(3)44)42-28(47)16(2)36-30(49)23(39-29(22)48)12-35(4,5)53/h6-9,15-18,22-26,41,44-45,53H,10-14H2,1-5H3,(H,36,49)(H,37,50)(H,38,46)(H,39,48)(H,40,51)(H,42,47)
InChIKeyVVAHMTWEOWYEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phalloin CAS 28227-92-1: Neutral Phallotoxin Actin Stabilizer for Cytoskeleton Research and Toxicology Studies


Phalloin (CAS 28227-92-1) is a bicyclic heptapeptide belonging to the phallotoxin family, isolated from the death cap mushroom Amanita phalloides [1]. It is one of at least seven structurally related phallotoxins that share a conserved bicyclic scaffold but differ in specific amino acid residues [1][2]. Phalloin binds specifically to filamentous actin (F-actin) at the interface between actin subunits, locking adjacent subunits together and preventing filament depolymerization [1][3]. Unlike the more widely used phalloidin, phalloin is classified as a neutral phallotoxin and is distinguished by the presence of 4-hydroxy-L-leucine in its peptide sequence [1]. This compound serves as a critical reference standard in analytical toxicology and a tool compound for actin cytoskeleton studies, particularly where differentiation among phallotoxin congeners is required.

Phalloin Substitution Risk: Why Neutral Phallotoxins Cannot Be Interchanged with Acidic Analogs in Analytical and Biological Workflows


Phallotoxins share a common actin-binding mechanism, but substitution among congeners introduces quantifiable differences in toxicity, chromatographic behavior, and physicochemical properties that can invalidate experimental results [1]. Phalloin, as a neutral phallotoxin, differs fundamentally from acidic phallotoxins such as phallacidin and phallisacin in net charge at physiological pH [1]. This charge difference directly impacts separation resolution in reversed-phase HPLC methods that are designed to resolve neutral and acidic toxins in distinct chromatographic windows [2]. Furthermore, intraperitoneal LD50 values among phallotoxins vary by up to three-fold, with phalloin exhibiting approximately two-fold higher acute toxicity than phalloidin in mice [3]. Substituting one phallotoxin for another without accounting for these quantitative differences risks misidentification in forensic toxicology, inaccurate quantification in analytical chemistry, and altered dose-response relationships in pharmacological studies.

Phalloin Differential Evidence: Quantitative Comparisons Against Phalloidin, Phallacidin, and Structural Analogs


Acute Toxicity in Mice: Phalloin LD50 Is 1.0-1.5 mg/kg vs. Phalloidin 2-3 mg/kg—A Two-Fold Difference in Parenteral Potency

Phalloin exhibits approximately two-fold higher acute toxicity than phalloidin when administered intraperitoneally to mice. Phalloin has a reported LD50 of 1.0-1.5 mg/kg (i.p., mouse), whereas phalloidin has an LD50 of 2-3 mg/kg under identical conditions [1][2]. This difference persists across multiple independent reports and places phalloin among the more potent neutral phallotoxins, though less toxic than amatoxins [3]. Phallacidin, an acidic phallotoxin, has a reported LD50 of 2-2.5 mg/kg, also lower than phalloin [4]. The structural basis for this difference is attributed to the presence of 4-hydroxy-L-leucine in phalloin, which may influence hepatic uptake efficiency or intracellular actin-binding kinetics [1].

Toxicology In Vivo Pharmacology Hepatotoxicity

Neutral vs. Acidic Phallotoxin Classification: Phalloin Remains Uncharged at Physiological pH, Enabling Distinct Chromatographic Resolution

Phalloin is unequivocally classified as a neutral phallotoxin, alongside phalloidin, prophallin, and phallisin, in contrast to acidic phallotoxins such as phallacidin, phallacin, and phallisacin [1][2]. This classification is based on the absence of a carboxyl group in the peptide side chain, resulting in a net neutral charge at physiological pH. Reversed-phase HPLC methods specifically leverage this charge difference to resolve neutral and acidic toxins: neutral toxins including phalloin and phalloidin elute in one retention time cluster, while acidic toxins including phallacidin and phallisacin elute in a distinct, later cluster under gradient elution with 0.02 M ammonium acetate-acetonitrile [3]. The structural basis is that phallacidin contains L-valine and an acidic moiety, whereas phalloin contains L-alanine and lacks the acidic group [4].

Analytical Chemistry Chromatography Forensic Toxicology

Actin Binding Affinity: Phalloin (via Demethylphalloin) Exhibits Comparable F-Actin Binding (KD ≈ 36 nM) to Phalloidin

The actin-binding affinity of phalloin has been characterized using the radiolabeled analog [³H]-demethylphalloin. Equilibrium dialysis experiments demonstrate an apparent dissociation constant (KD) of 3.6 × 10⁻⁸ M (36 nM) for both demethylphalloin and natural phalloidin [1]. This indicates that the removal of the methyl group does not significantly alter actin-binding affinity, and that phalloin-class phallotoxins bind F-actin with sub-100 nM potency. For context, phalloidin is widely cited with KD values of approximately 20-36 nM depending on assay conditions [2], and jasplakinolide—a structurally unrelated marine sponge toxin that also stabilizes F-actin—binds with KD ≈ 15 nM . The binding stoichiometry is approximately one phallotoxin molecule per actin subunit [2].

Biochemistry Cytoskeleton Actin Dynamics

Structural Differentiation: Phalloin (MW 772.87) Contains 4-Hydroxy-L-Leucine, L-Alanine; Phalloidin (MW 788.87) Contains D-Thr, L-Ala, and an Additional Oxygen

Phalloin differs from phalloidin at two key structural positions: phalloin contains 4-hydroxy-L-leucine instead of the γ,δ-dihydroxy-L-leucine found in phalloidin, and phalloin features L-alanine whereas phallacidin contains L-valine [1]. These substitutions result in a molecular weight of 772.87 g/mol for phalloin (C₃₅H₄₈N₈O₁₀S), compared to 788.87 g/mol for phalloidin (C₃₅H₄₈N₈O₁₁S), a difference of 16 Da corresponding to one oxygen atom [2]. The reduced hydroxylation in phalloin may influence solubility and polarity, as phalloin has one fewer hydrogen-bond donor group. Both compounds share the conserved bicyclic heptapeptide scaffold including the characteristic tryptathionine thioether bridge .

Structural Biology Natural Products Chemistry Peptide Chemistry

Analytical Differentiation: Phalloin Is Resolved from Phalloidin and Phallacidin in Validated RP-HPLC Multi-Toxin Assays

A validated reversed-phase HPLC method has been established that simultaneously resolves up to eight amatoxins and phallotoxins, including phalloin, phalloidin, phallisin (neutral), and phallacidin, phallisacin (acidic) [1]. The method employs gradient elution with 0.02 M aqueous ammonium acetate-acetonitrile and dual-wavelength UV detection at 214 nm and 295 nm. Under these conditions, neutral and acidic phallotoxins are chromatographically separated into distinct retention time windows, with phalloin eluting earlier than acidic congeners [1]. The limit of detection for each toxin is 10 ng/mL of extraction medium. This validated method enables unambiguous identification and quantification of phalloin in mushroom extracts and biological samples without interference from co-eluting phallotoxins [2]. A separate study reports phalloin (PHN) retention time of 88.92 min in a different RP-HPLC system [3].

Analytical Chemistry Method Validation Quality Control

Phalloin Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Value


Forensic Toxicology and Clinical Mycology: Mushroom Poisoning Confirmation

Phalloin serves as a critical analytical reference standard for confirming Amanita phalloides poisoning via HPLC-MS/MS or HPLC-DAD. The validated multi-toxin HPLC method resolves phalloin from other neutral and acidic phallotoxins, enabling definitive identification in urine, serum, or gastric contents [1]. The 10 ng/mL limit of detection supports trace-level analysis in clinical specimens. Because phalloin is excreted in urine within the first day post-ingestion—earlier than phalloidin—its detection provides time-sensitive diagnostic information [2]. Procuring pure phalloin standard is essential for method calibration and peak confirmation; substituting with phalloidin alone will miss phalloin-positive cases.

Cytoskeleton Research: F-Actin Visualization and Stabilization with Conjugation Flexibility

Phalloin binds F-actin with KD ≈ 36 nM, comparable to phalloidin, and is used in fluorescent conjugates (e.g., rhodaminyl-phalloin) for specific F-actin staining in fixed cells and tissues [1][2]. The demethylphalloin scaffold lacks the methyl group present in phalloidin, offering a distinct conjugation handle for fluorophore attachment without altering actin-binding affinity [1]. This structural nuance enables alternative labeling strategies when phalloidin-based probes exhibit non-specific binding or suboptimal spectral properties. Researchers requiring a neutral phallotoxin scaffold with defined, reproducible binding kinetics should prioritize phalloin-based probes over acidic phallotoxin alternatives.

Hepatocellular Transport and Toxicology Studies: Mechanistic Investigations of Phallotoxin Uptake

Demethylphalloin, the radiolabeled analog of phalloin, is the preferred tracer for studying OATP-mediated hepatocellular uptake and MRP2-mediated biliary excretion of phallotoxins [1][2]. Its high-affinity transport (Km ≈ 0.4 μM in skate hepatocytes; Km ≈ 2.2 μM in oocyte expression systems) and energy-dependent uptake mechanism mirror that of phalloidin [1][2]. The compound's approximately two-fold higher acute toxicity (LD50 1.0-1.5 mg/kg) compared to phalloidin (LD50 2-3 mg/kg) necessitates careful dose adjustment in in vivo hepatotoxicity models [3]. For studies probing structure-toxicity relationships among phallotoxins, phalloin is an indispensable comparator that reveals the toxicological impact of 4-hydroxy-L-leucine substitution.

Natural Products Chemistry and Metabolomics: Congener-Specific Quantification in Mushroom Extracts

Quantitative analysis of phallotoxin profiles in Amanita species relies on congener-specific standards. Phalloin content varies significantly among mushroom tissues, collection sites, and species, making it a key chemotaxonomic marker [1]. The validated RP-HPLC method [2] demonstrates that phalloin is chromatographically distinct from phallacidin (acidic) and phalloidin (neutral), requiring a dedicated phalloin reference standard for accurate quantification. Researchers conducting metabolomic profiling or studying geographic variation in toxin composition must include phalloin in their analytical panels; using only phalloidin or phallacidin standards will yield incomplete and potentially misleading phallotoxin distribution data.

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